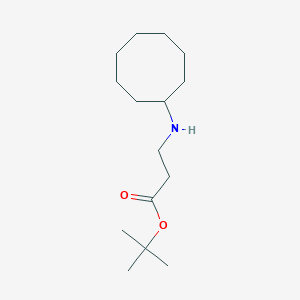![molecular formula C13H27NO3 B6340480 tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate CAS No. 1221342-33-1](/img/structure/B6340480.png)
tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate, or tert-butyl 3-aminopropionate, is an organic compound belonging to the class of tert-butyl amines. It is a colorless liquid with a strong, pungent odor. This compound has a variety of applications in the fields of organic synthesis and drug development. Its molecular formula is C9H19NO3 and its molecular weight is 205.25 g/mol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-aminopropionate has been studied extensively in the fields of organic synthesis and drug development. In particular, it has been used as a building block in the synthesis of various drugs and pharmaceuticals. For example, it has been used in the synthesis of the anti-inflammatory drug celecoxib, the antifungal drug fluconazole, and the antimalarial drug artemether. In addition, it has been used in the synthesis of a variety of peptides and other organic compounds.
Wirkmechanismus
Tert-butyl 3-aminopropionate acts as a nucleophile, meaning it can act as a source of electrons in a reaction. In particular, it can react with electrophiles, such as carbonyl compounds, to form amines. This reaction is known as nucleophilic addition-elimination.
Biochemical and Physiological Effects
Tert-butyl 3-aminopropionate has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antimalarial properties. In addition, it has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-aminopropionate has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to obtain. In addition, it is a relatively stable compound and does not easily decompose. However, it should be handled with caution, as it is a highly flammable liquid and can cause skin and eye irritation.
Zukünftige Richtungen
There are a variety of potential future directions for research into tert-butyl 3-aminopropionate. These include further study of its biochemical and physiological effects, as well as its potential applications in the development of new drugs and pharmaceuticals. In addition, further research into its synthesis and reaction mechanisms could lead to improved methods of production and more efficient use of the compound. Finally, further study of its potential toxicity could lead to improved safety protocols when handling the compound.
Synthesemethoden
Tert-butyl 3-aminopropionate is produced by a two-step reaction process. The first step involves the reaction of tert-butanol with acrylonitrile to form tert-butyl cyanide. The second step involves the reaction of tert-butyl cyanide with propionic acid to form tert-butyl 3-aminopropionate.
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-propan-2-yloxypropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3/c1-11(2)16-10-6-8-14-9-7-12(15)17-13(3,4)5/h11,14H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTASNNLEGQWGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

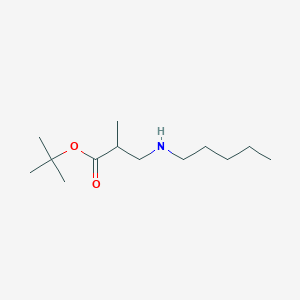
![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340413.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)
![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)
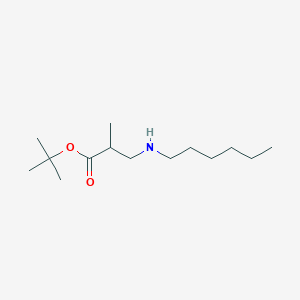
![tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6340448.png)

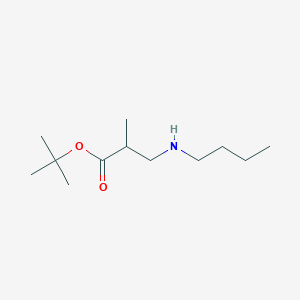
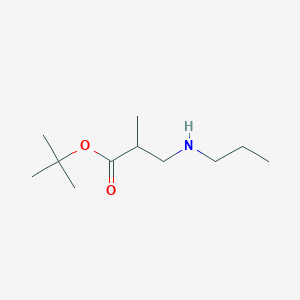
![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)
![tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340474.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)
